3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide
Description
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide (CAS: 1574464-68-8) is a heterocyclic compound featuring a pyrazole core substituted with a methoxyphenyl group at position 3 and a methyl group at position 1. The carboxamide linkage connects the pyrazole ring to a 1,2,4-triazole moiety. Its molecular formula is C₁₅H₁₃F₃N₆O₂, with a molecular weight of 366.30 g/mol .
Properties
Molecular Formula |
C14H14N6O2 |
|---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N6O2/c1-20-12(13(21)17-14-15-8-16-18-14)7-11(19-20)9-3-5-10(22-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18,21) |
InChI Key |
AZIONRBBNFZXBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation for 1,3-Diketone Formation
The reaction begins with 4-methoxyacetophenone and diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) at 0–25°C. This Claisen condensation yields ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, a critical intermediate for pyrazole formation.
Reaction Conditions
Cyclocondensation with Methylhydrazine
The 1,3-diketone intermediate reacts with methylhydrazine in ethanol under reflux to form ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. This step introduces the methyl group at the N1 position of the pyrazole.
Key Data
Functionalization of the Pyrazole Carboxylate
Hydrolysis to Carboxylic Acid
The ethyl ester group is hydrolyzed to a carboxylic acid using lithium aluminum hydride (LiAlH₄) or aqueous sodium hydroxide. LiAlH₄ reduction in THF at 0°C provides the primary alcohol, which is subsequently oxidized to the aldehyde using 2-iodoxybenzoic acid (IBX). Further oxidation with hydrogen peroxide or nitric acid yields 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
Optimization Insights
Carboxamide Formation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Subsequent reaction with 3-amino-1,2,4-triazole in dichloromethane (DCM) with triethylamine as a base yields the target carboxamide.
Comparative Data
| Activation Reagent | Solvent | Temperature | Yield | By-Products |
|---|---|---|---|---|
| SOCl₂ | DCM | 0°C → RT | 68% | Minor hydrolysis |
| POCl₃ | Toluene | 80°C | 77% | Oxadiazole traces |
Alternative Coupling Strategies
Direct Amidation via Coupling Reagents
The carboxylic acid is coupled with 3-amino-1,2,4-triazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method avoids acyl chloride formation, improving safety and scalability.
Performance Metrics
Solid-Phase Synthesis
Immobilization of the pyrazole carboxylic acid on Wang resin enables iterative coupling with the triazole amine. Cleavage with trifluoroacetic acid (TFA) yields the final product with reduced purification demands.
Advantages
-
Yield : 75%
-
Scalability : Suitable for gram-scale production
Mechanistic Considerations and Side Reactions
Competing Dehydration Pathways
The use of POCl₃ risks oxadiazole formation via dehydration of intermediate hydrazides. This side reaction is mitigated by controlling stoichiometry (1:1 ratio of acyl chloride to amine) and reaction temperature (<50°C).
Steric Hindrance Effects
Bulky substituents on the pyrazole (e.g., 4-methoxyphenyl) slow amidation kinetics. Kinetic studies show a 20% decrease in yield when the methoxy group is para-substituted versus meta.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity for optimized methods.
Industrial Scalability and Cost Analysis
| Method | Cost (USD/g) | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acyl Chloride Route | 12.50 | 68–77% | Moderate | High (POCl₃ waste) |
| EDC/HOBt Coupling | 18.20 | 82% | High | Low |
| Solid-Phase Synthesis | 22.80 | 75% | Limited | Moderate |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a corresponding aldehyde or carboxylic acid, while reduction of the triazole ring may result in the formation of a dihydrotriazole derivative .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study examining various derivatives of triazoles, it was found that the inclusion of the pyrazole structure enhances the antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This indicates its potential use in treating inflammatory diseases .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have shown promising results. In cell line assays, it exhibited cytotoxic effects against various cancer cell lines, suggesting that it may interfere with cancer cell proliferation. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for mitosis .
Fungicidal Properties
The triazole ring is commonly associated with fungicidal activity. Compounds similar to 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide have been used to control fungal pathogens in crops. Field trials have shown effectiveness against various fungal diseases in plants, indicating its potential as an agricultural fungicide .
Plant Growth Regulation
Emerging research suggests that triazole derivatives can also act as plant growth regulators. They may influence plant physiological processes such as seed germination and root development, enhancing crop yield under certain conditions .
Synthesis of Novel Materials
The unique structure of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide allows it to be utilized in synthesizing novel polymers and materials with specific properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications .
Photophysical Properties
Studies have explored the photophysical properties of this compound for potential applications in optoelectronic devices. Its ability to absorb light and emit fluorescence makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The triazole and pyrazole rings are known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of proteins and other cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
The target compound’s structure shares key motifs with other pyrazole-carboxamide derivatives, but substituent variations significantly influence its properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The target compound lacks halogen atoms (e.g., Cl, F) present in analogs like 3a and 3d, which may reduce its metabolic stability but improve solubility .
- Triazole vs.
Biological Activity
3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H13N5O2
- Molecular Weight : 253.27 g/mol
Its structure features a pyrazole ring substituted with a methoxyphenyl group and a triazole moiety, which are known to influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. For instance, studies on related compounds have shown effectiveness against various fungi and bacteria, suggesting that 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide may possess similar properties.
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. A study highlighted that modifications in the triazole ring can enhance the inhibitory effects on cancer cell proliferation. The presence of the methoxy group in this compound may also contribute to increased lipophilicity, potentially improving cellular uptake and efficacy against cancer cells.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety plays a critical role in enzyme inhibition related to cancer cell metabolism and proliferation. Research has demonstrated that similar compounds can inhibit mitochondrial complex I activity, leading to reduced ATP production and increased apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study evaluating various triazole derivatives for anticancer activity, 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents. The study also noted that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial efficacy of triazole derivatives showed that compounds with structural similarities to 3-(4-methoxyphenyl)-1-methyl-N-(4H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant bacterial infections .
Data Summary
| Biological Activity | IC50/Effectiveness | Mechanism |
|---|---|---|
| Anticancer (e.g., A549 cells) | IC50 ~ 15 µM | Induces apoptosis via mitochondrial pathway |
| Antimicrobial (e.g., Staphylococcus aureus) | MIC ~ 8 µg/mL | Inhibits ergosterol synthesis |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : SHELXL software refines single-crystal data, resolving bond lengths (e.g., C–N triazole bonds at 1.32–1.35 Å) and torsion angles (methoxyphenyl group at 12.5°) . ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement parameters .
- Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl protons at δ 2.45 ppm and triazole NH at δ 13.2 ppm. ¹³C NMR confirms the carbonyl at δ 165 ppm .
- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient, 254 nm UV) ensures >95% purity .
What computational strategies effectively predict the binding interactions of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., CDK2, PDB: 1ATP) with ΔG values of −9.2 kcal/mol. The triazole moiety forms hydrogen bonds with Glu81 and Lys89 .
- MD Simulations : AMBER force fields (100 ns trajectories) validate stability in ATP-binding pockets, with RMSD < 2.0 Å .
Data Interpretation : Compare docking scores with experimental IC₅₀ values (e.g., kinase inhibition assays) to resolve false positives .
How do structural modifications (e.g., methoxy → hydroxyl substitution) alter the compound’s bioactivity?
Q. Advanced Research Focus
- Oxidation Studies : Replace 4-methoxyphenyl with 4-hydroxyphenyl using KMnO₄ in acidic conditions. Analogous compounds show 3-fold increased solubility (logP reduction from 2.8 to 1.5) but reduced cellular permeability .
- SAR Analysis : Triazole-pyrazole hybrids with electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for methoxy derivatives) .
What experimental and computational methods resolve contradictions in biological activity data?
Q. Advanced Research Focus
- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.5 μM) may arise from assay conditions (ATP concentration, pH). Normalize data using Z’-factor validation .
- Crystallographic Validation : Compare ligand-bound vs. apo protein structures (e.g., PDB entries) to confirm binding pose consistency .
How can researchers optimize crystallization conditions for X-ray diffraction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
